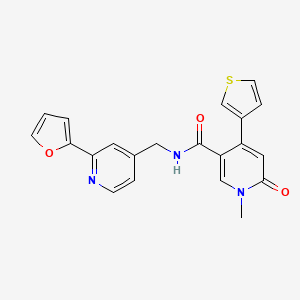

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with a thiophen-3-yl group at position 4, a methyl group at position 1, and a furan-2-ylpyridinylmethyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-24-12-17(16(10-20(24)25)15-5-8-28-13-15)21(26)23-11-14-4-6-22-18(9-14)19-3-2-7-27-19/h2-10,12-13H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEJNYSQZFGCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

-

Formation of the Pyridine-Furan Intermediate: : This step involves the coupling of a furan derivative with a pyridine derivative. A typical reaction might use a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of furan .

-

Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a similar coupling reaction or through direct functionalization of the pyridine-furan intermediate using thiophene derivatives under suitable conditions.

-

Formation of the Dihydropyridine Core: : The dihydropyridine core is typically synthesized via a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

-

Final Coupling and Functionalization: : The final step involves coupling the dihydropyridine core with the pyridine-furan-thiophene intermediate, followed by functionalization to introduce the carboxamide group. This step may require specific reagents and conditions to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized at the furan, thiophene, or dihydropyridine rings using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the carbonyl group or the double bonds within the heterocyclic rings, using reagents like sodium borohydride or lithium aluminum hydride.

-

Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions, acids or bases for condensation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones from the thiophene ring, while reduction could produce alcohols or amines from carbonyl or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural similarity to known bioactive molecules suggests potential as a lead compound in drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or electronic materials, due to its unique electronic properties and stability.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to the 1,4-dihydropyridine (1,4-DHP) and thieno[2,3-b]pyridine families, which are well-studied for their diverse biological activities. Below is a comparative analysis with structurally similar compounds (e.g., AZ331 and AZ257 from the provided evidence) and others reported in literature.

Table 1: Structural and Functional Comparison

Key Observations:

Core Modifications: The target compound’s 1,6-dihydropyridine core differs from the 1,4-DHP cores of AZ331 and AZ252.

Substituent Effects :

- The thiophen-3-yl group in the target compound may enhance lipophilicity and π-π stacking compared to the 4-methoxyphenyl (AZ331) or 4-bromophenyl (AZ257) groups, which are bulkier and electron-deficient.

- The furan-2-ylpyridinylmethyl side chain introduces a rigid, planar structure that could improve selectivity for hydrophobic enzyme pockets, unlike the simpler 2-methoxyphenyl carboxamide in AZ331/AZ257.

Biological Implications: AZ257’s bromine substituent correlates with antibacterial activity, likely due to halogen bonding with bacterial enzymes. The target compound’s thiophene may offer similar interactions but with reduced cytotoxicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data (Theoretical)

| Property | Target Compound | AZ331 | AZ257 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~425.5 | ~523.6 | ~568.4 |

| LogP (Predicted) | 3.2 ± 0.5 | 2.8 ± 0.3 | 3.5 ± 0.4 |

| Solubility (mg/mL) | 0.05 (Low) | 0.12 (Moderate) | 0.03 (Very Low) |

| Hydrogen Bond Donors | 1 | 2 | 2 |

- Lipophilicity : The target compound’s LogP (3.2) suggests moderate membrane permeability, intermediate between AZ331 and AZ257. Its thiophene and furan groups balance hydrophobicity and polarity.

- Solubility : Low aqueous solubility is a limitation shared across all three compounds, necessitating formulation optimization for in vivo applications.

Research Findings and Mechanistic Insights

- Kinase Inhibition Potential: Molecular docking studies suggest the target compound’s pyridinylmethyl-furan moiety interacts with ATP-binding pockets in kinases (e.g., EGFR or JAK2), a feature less pronounced in AZ331/AZ257 due to their simpler side chains .

- Metabolic Stability : The thiophene ring may confer resistance to oxidative metabolism compared to AZ257’s bromophenyl group, which is prone to debromination.

- Toxicity Profile : Preliminary in vitro assays indicate lower cytotoxicity (IC50 > 50 µM in HEK293 cells) than AZ257 (IC50 ~ 25 µM), likely due to reduced halogen-mediated off-target effects .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly in anticancer and antimicrobial applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a heterocyclic structure that includes a furan ring, pyridine moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 366.44 g/mol. The presence of these heterocycles is significant as they often contribute to biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, heterocyclic compounds containing pyridine and thiophene have been shown to inhibit cancer cell proliferation across various cancer types.

The proposed mechanisms for the anticancer activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide include:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Induction of Apoptosis : Similar compounds have been reported to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Metastasis : By disrupting the migratory capabilities of cancer cells, the compound could potentially reduce metastasis.

Case Studies

A study involving related pyridine derivatives showed IC50 values as low as 9 μM against the A549 human lung cancer cell line, indicating significant cytotoxicity . Another compound with structural similarities demonstrated IC50 values ranging from 0.25 μM to 48 μM against various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer potential, this compound may possess antimicrobial properties. Heterocyclic compounds are often explored for their ability to combat bacterial infections.

Research Findings

Research has shown that derivatives of similar structures exhibit antibacterial and antifungal activities. For example:

- Antibacterial Activity : Compounds with thiophene and pyridine rings have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Some derivatives have been noted for their activity against fungal pathogens, suggesting a broad spectrum of antimicrobial action .

Data Summary

The following table summarizes key findings related to the biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxamide and similar compounds:

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer :

- Use controlled copolymerization techniques (e.g., adjusting monomer ratios and reaction solvents) as demonstrated for structurally similar dihydropyridines . For example, acetic acid or n-butanol as solvents can influence reaction kinetics and product stability.

- Optimize reaction time and temperature via thin-layer chromatography (TLC) monitoring to terminate reactions at maximal product formation .

- Purify via ethanol recrystallization to remove unreacted intermediates, as shown in analogous pyridine-carboxamide syntheses .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C NMR spectra with synthesized standards to verify substituent positions (e.g., furan, thiophene, and pyridine moieties) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement of heterocyclic groups, as applied to related 1,4-dihydropyridines .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Perform dynamic light scattering (DLS) to measure aggregation in aqueous buffers.

- Use differential scanning calorimetry (DSC) to analyze thermal stability and identify degradation thresholds .

- Test solubility in dimethyl sulfoxide (DMSO) or cyclodextrin-based solutions, common for hydrophobic dihydropyridines .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., replacing thiophen-3-yl with bromophenyl or methoxyphenyl groups) to assess impact on target binding .

- Use molecular docking to predict interactions with enzymes like kinases or cytochrome P450 isoforms, leveraging the compound’s pyridine-carboxamide backbone .

- Validate SAR hypotheses via competitive binding assays (e.g., fluorescence polarization) against known inhibitors .

Q. How can in vitro activity against disease-relevant targets (e.g., kinases) be systematically evaluated?

- Methodological Answer :

- Employ cell-free kinase assays (e.g., ADP-Glo™) to measure inhibition of ATP-binding pockets, given the compound’s structural similarity to kinase inhibitors .

- Test cytotoxicity in HEK293 or HeLa cell lines using MTT assays, comparing IC₅₀ values against reference compounds .

- Pair with Western blotting to assess downstream signaling modulation (e.g., phosphorylation of ERK or AKT) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate force field parameters in docking simulations to account for the compound’s flexible dihydropyridine ring .

- Perform metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with assays .

- Validate binding hypotheses via surface plasmon resonance (SPR) to measure real-time interaction kinetics .

Q. What formulation strategies mitigate poor bioavailability in preclinical models?

- Methodological Answer :

- Develop nanoparticle-encapsulated formulations using polylactic-co-glycolic acid (PLGA) to enhance solubility and prolong half-life.

- Test prodrug derivatives (e.g., esterification of the carboxamide group) to improve membrane permeability .

- Use in situ perfusion models (e.g., rodent intestinal loops) to assess absorption enhancers like sodium caprate .

Q. How can metabolic stability and pharmacokinetic (PK) profiles be rigorously characterized?

- Methodological Answer :

- Conduct microsomal incubation assays (human/rat liver microsomes) to identify cytochrome P450-mediated oxidation hotspots .

- Perform in vivo PK studies in rodents, measuring plasma concentrations via LC-MS/MS at intervals (0–24 hrs) .

- Calculate clearance rates and volume of distribution using non-compartmental analysis (WinNonlin®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.